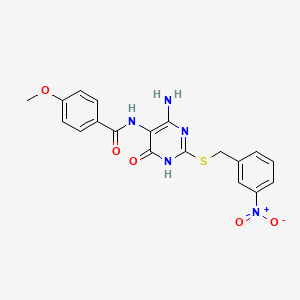

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in recent years. Various methods for the synthesis of pyrimidines have been described . The synthesis of such compounds often involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry .Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Pyrimidines are prone to various chemical reactions. For instance, they can undergo hydrolysis to the parent amino acid . They can also convert to homopolypeptides through ring-opening polymerization .Wissenschaftliche Forschungsanwendungen

Bioactivation and DNA Interaction

The hydroxylamine derivative of CB 1954, a compound related by functional group composition, shows highly selective cytotoxicity through the formation of DNA-DNA interstrand crosslinks. This activity is attributed to its ability to act difunctionally, contrasting with the parent compound which does not crosslink naked DNA. The hydroxylamine derivative's cytotoxicity is enhanced by its interaction with thioesters, forming a species capable of DNA binding and interstrand crosslinking, highlighting the importance of bioreductive activation in therapeutic applications (Knox et al., 1991).

Reductive Chemistry in Hypoxia-selective Cytotoxicity

Another study explores the reductive chemistry of novel hypoxia-selective cytotoxins, demonstrating the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines. This process underlines the mechanism by which these compounds exhibit selective toxicity for hypoxic cells, a trait potentially applicable to the compound given its structural similarities (Palmer et al., 1995).

Gene-directed Enzyme Prodrug Therapy (GDEPT)

Further research into prodrugs for GDEPT using a nitroreductase from E. coli highlights the development of compounds that release cytotoxic agents upon enzymatic reduction. This strategy underscores the potential for compounds like N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide to serve as prodrugs in targeted cancer therapies, where selective activation within the tumor environment is critical (Hay et al., 2003).

Wirkmechanismus

The mechanism of action of pyrimidines is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Zukünftige Richtungen

The future directions in the study of pyrimidines include the development of new pyrimidines as anti-inflammatory agents . There is also a focus on developing multifunctional drugs and improving their activity . The compound “N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide” could potentially be a part of these future research directions.

Eigenschaften

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5S/c1-29-14-7-5-12(6-8-14)17(25)21-15-16(20)22-19(23-18(15)26)30-10-11-3-2-4-13(9-11)24(27)28/h2-9H,10H2,1H3,(H,21,25)(H3,20,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJVQRSSRJNOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2653841.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2653842.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2653843.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate](/img/structure/B2653845.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)

![2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan](/img/structure/B2653850.png)

![2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)

![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)